molecular formula C7H11N3O2 B1439160 Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate CAS No. 648430-81-3

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate

Cat. No. B1439160
M. Wt: 169.18 g/mol
InChI Key: VZKFAUWNVGUQGI-UHFFFAOYSA-N
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Description

Ethyl 1H-1,2,4-triazole-5-carboxylate is a compound with a molecular weight of 141.13 . It is a solid at room temperature .


Synthesis Analysis

While specific synthesis methods for Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate were not found, there are strategies for the synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The InChI code for Ethyl 1H-1,2,4-triazole-5-carboxylate is 1S/C5H7N3O2/c1-2-10-5(9)4-6-3-7-8-4/h3H,2H2,1H3, (H,6,7,8) .


Physical And Chemical Properties Analysis

Ethyl 1H-1,2,4-triazole-5-carboxylate is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate is involved in various synthesis pathways. Pokhodylo et al. (2018) developed a method for selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates, using reactions involving different aryl azides and ethyl 4,4-diethoxy-3-oxobutanoate (Pokhodylo, Shyyka, & Obushak, 2018). Jiang et al. (1998) synthesized a novel coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, for solid-phase peptide synthesis, highlighting its high coupling efficiency and utility in real-time monitoring of coupling cycles (Jiang, Davison, Tennant, & Ramage, 1998).

Application in Organic Synthesis

Khomenko et al. (2016) demonstrated the use of ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate in the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates, important building blocks in organic synthesis (Khomenko, Doroschuk, & Lampeka, 2016). In a study by Ezema et al. (2015), this compound was used to synthesize ethyl 7-(2-ethoxy-2-oxoethyl)-3-phenyl-[1–3]triazolo[5,1-c][1,2,4]triazine-6-carboxylate, showcasing its versatility in creating complex molecular structures (Ezema, Akpanisi, Ezema, & Onoabedje, 2015).

Structural and Spectral Characterization

Horton et al. (1997) focused on the structural and spectral characterization of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C- yl)-1,2,3-triazole-5-carboxylate, highlighting its molecular structure and intermolecular hydrogen bonding patterns (Horton, Levine, Norris, Luck, & Silverton, 1997).

Coordination Polymers and MOFs

Cisterna et al. (2018) investigated the positional isomeric effect on the structural diversity of Cd(II) coordination polymers using ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-3-carboxylate, a positional isomer of the title compound. This study underscores the importance of isomeric effects in the construction of metal-organic frameworks (MOFs) (Cisterna, Araneda, Narea, Cárdenas, Llanos, & Brito, 2018).

properties

IUPAC Name

ethyl 5-ethyl-1H-1,2,4-triazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-5-8-6(10-9-5)7(11)12-4-2/h3-4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKFAUWNVGUQGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NN1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-ethyl-1H-1,2,4-triazole-5-carboxylate

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